Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-
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Overview
Description
Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- is an organic compound with a complex structure that includes a benzamide core, an aminophenyl group, and additional chloro and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- typically involves multiple steps. One common method starts with the protection of the amino group on 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the 2-(4-aminophenyl)ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-aminophenyl)benzamide: Similar structure but lacks the chloro and methoxy substituents.
N-(2-aminophenyl)benzamide: Contains an aminophenyl group but differs in the position of the amino group.
Uniqueness
Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy- is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
63484-38-8 |
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Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-21-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(18)6-3-11/h2-7,10H,8-9,18H2,1H3,(H,19,20) |
InChI Key |
IESGYPDWRWZPEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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